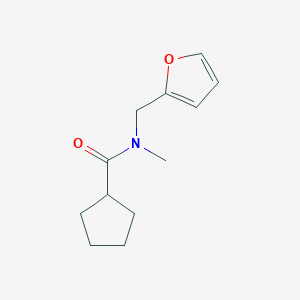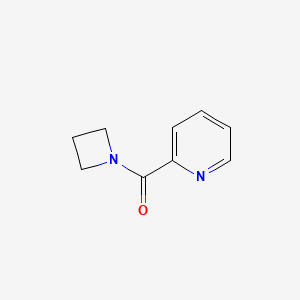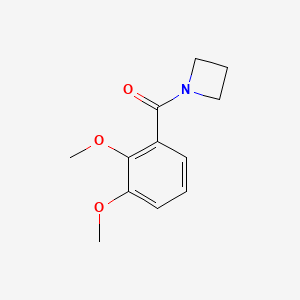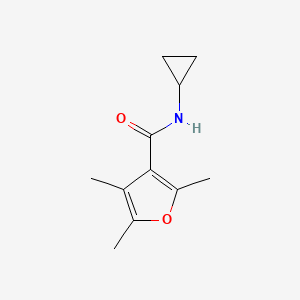![molecular formula C14H18N2O2 B7476329 N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide works by irreversibly binding to the mutated EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. As a result, the cancer cells are inhibited from growing and dividing, leading to tumor shrinkage and improved survival rates.
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity for the mutated EGFR protein, which minimizes the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, which allows for effective distribution and retention in the body. In terms of physiological effects, this compound has been shown to cause mild to moderate adverse effects, such as diarrhea, nausea, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide in lab experiments is its high potency and selectivity for the mutated EGFR protein, which allows for accurate and reliable results. However, one limitation is the potential for resistance to develop over time, which may affect the accuracy and relevance of the experimental results.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide. One direction is the development of combination therapies that can enhance its effectiveness and overcome resistance mechanisms. Another direction is the investigation of its potential use in other types of cancer, such as breast and colon cancer. Additionally, further research is needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
In conclusion, this compound is a promising drug in the treatment of NSCLC that has been extensively studied for its effectiveness and safety. Its high potency and selectivity make it a valuable tool in lab experiments, and its potential for combination therapies and use in other types of cancer make it a topic of ongoing research.
Synthesemethoden
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide involves the reaction of 3,5-dimethyl-4-nitrobenzoic acid with 2-azetidinone in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and lithium aluminum hydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide has been extensively studied for its effectiveness in the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR inhibitors. In addition, this compound has also been studied in combination with other cancer drugs, such as chemotherapy and immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-11(2)8-12(7-10)14(18)15-9-13(17)16-4-3-5-16/h6-8H,3-5,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQYGXGSBNYIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)




![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


